molecular formula C15H19NO B3037758 Ferrugine CAS No. 58471-11-7

Ferrugine

Cat. No.: B3037758
CAS No.: 58471-11-7
M. Wt: 229.32 g/mol
InChI Key: FKBXXVPBVMWIDS-UHFFFAOYSA-N
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Description

Ferrugine is a tropane alkaloid known for its significant biological activities. Tropane alkaloids are a family of natural products that exhibit a wide range of pharmacological effects, primarily due to their interaction with nicotinic and muscarinic acetylcholine receptors . This compound, in particular, has been studied for its potential therapeutic applications in treating various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ferrugine involves an eight-step process starting from 5-aminocyclohept-1-ene. The key step in this synthesis is the Brønsted acid-catalyzed pseudotransannular ring-opening of the epoxide derived from this cycloheptene. This step is crucial for constructing the 8-azabicyclo[3.2.1]octane central core .

Industrial Production Methods: While the detailed industrial production methods for this compound are not extensively documented, the synthetic approach mentioned above can be scaled up for industrial purposes. The process involves standard organic synthesis techniques, including the use of inert atmospheres and purification methods like column chromatography.

Chemical Reactions Analysis

Types of Reactions: Ferrugine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Comparison with Similar Compounds

Ferrugine is unique among tropane alkaloids due to its specific structure and biological activity. Similar compounds include:

    Atropine: Another tropane alkaloid with similar receptor interactions but different therapeutic applications.

    Scopolamine: Known for its use in treating motion sickness, scopolamine also interacts with acetylcholine receptors.

    Cocaine: While primarily known for its stimulant effects, cocaine shares structural similarities with this compound and other tropane alkaloids.

This compound’s uniqueness lies in its specific receptor binding profile and the resulting pharmacological effects, which differ from those of other tropane alkaloids .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-16-12-7-9-13(14(16)10-8-12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBXXVPBVMWIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ferrugine and where is it found in nature?

A1: this compound is a tropane alkaloid, a class of organic compounds characterized by the 8-azabicyclo[3.2.1]octane ring system. It was first isolated from the Australian rainforest tree Darlingiana ferruginea []. It has also been found in the related species Darlingiana darlingiana [].

Q2: What is the chemical structure of this compound?

A2: this compound possesses the 8-azabicyclo[3.2.1]octane core structure typical of tropane alkaloids. It is substituted at the 3α position with a benzoyloxy group and at the 2α position with a hydroxybenzyl group [].

Q3: Has the total synthesis of this compound been achieved?

A3: Yes, several total syntheses of this compound have been reported in the literature [, , , , ]. One approach utilizes a transannular photomediated cyclization of a carbamoyl radical to construct the bridged ring system []. Another method employs a Chugaev-like thermal elimination of diethyldithiocarbamates followed by treatment with phenyllithium and base []. Enantioselective syntheses have also been developed, one of which involves an aldol deoxygenation strategy [, ].

Q4: What is the environmental impact of this compound?

A6: The ecological studies provided focus on the plant species Cycas ferruginea, not the compound this compound []. Therefore, no information on the environmental impact or degradation of the alkaloid this compound is available within this context.

Q5: Are there any analytical methods specifically designed for detecting and quantifying this compound?

A7: While the provided literature does not detail specific analytical methods for this compound quantification, its isolation from plant material suggests the use of standard techniques like chromatography (e.g., gas chromatography, high-performance liquid chromatography) coupled with detectors like mass spectrometry []. These methods are commonly employed in natural product chemistry for the separation and identification of compounds.

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